Structural Uniqueness: 6-Cyclopropylpyridin-3-yl Methylene-Isonicotinamide Architecture vs. Simpler Pyridine Carboxamides
N-[(6-Cyclopropylpyridin-3-yl)methyl]pyridine-4-carboxamide uniquely combines a 6-cyclopropyl-substituted pyridine ring (notably absent in the common building block N-cyclopropylisonicotinamide, CAS 25764-75-4) with a methylene-linked isonicotinamide head group, generating a three-module architecture (cyclopropyl donor – pyridine acceptor – isonicotinamide linker) that is not represented among any single commercially catalogued analog. Its immediate synthetic precursor, (6-cyclopropylpyridin-3-yl)methanamine (CAS 1256823-20-7; MW 148.2; Formula C₉H₁₂N₂) [1], serves as a validated versatile small-molecule scaffold supporting the compound's utility as a procurement-differentiable intermediate. Structurally contiguous compounds incorporating the identical (6-cyclopropylpyridin-3-yl)methyl fragment have demonstrated potent bioactivity: a cis-rac CB2 agonist (CHEMBL1765270) achieves IC50 = 12 nM in human CB2 receptor cAMP assays performed in CHOK1 cells [2], and 4-((6-cyclopropylpyridin-3-yl)methyl)-1-fluoro-N-((1S,2S)-2-hydroxycyclohexyl)-2-naphthamide (BDBM261738) exhibits EC50 = 230 nM as a human muscarinic M1 receptor modulator in CHO cell-based functional assays [3]. The target compound represents the minimal amide-forming conjugate of the scaffold with isonicotinic acid, positioning it as a foundational entry point into both the CB2/M1 chemotypes and the GSK-3β inhibitor series for which isonicotinamides are established leads [4].
| Evidence Dimension | Structural and pharmacophoric differentiation (molecular composition and topological connectivity) |
|---|---|
| Target Compound Data | C₁₅H₁₅N₃O, MW 253.30; contains 6-cyclopropylpyridin-3-yl + methylene + pyridine-4-carboxamide; 2 H-bond donors, 3 H-bond acceptors, 5 rotatable bonds |
| Comparator Or Baseline | N-cyclopropylisonicotinamide (CAS 25764-75-4): C₉H₁₀N₂O, MW 162.19; lacks pyridylmethyl extension. (6-Cyclopropylpyridin-3-yl)methanamine (CAS 1256823-20-7): C₉H₁₂N₂, MW 148.2; lacks carboxamide terminus [1]. |
| Quantified Difference | Additional pyridine ring, methylene linker, and amide bond vs. N-cyclopropylisonicotinamide (+1 aromatic ring, +6 heavy atoms, ΔMW +91.1). The target compound forms the complete isonicotinamide conjugate, enabling dual-site hydrogen bonding interactions absent in the amine precursor. |
| Conditions | Structural and compositional analysis; scaffold provenance verified via commercial supplier and patent databases. |
Why This Matters
Procurement of this compound grants access to a three-dimensional pharmacophore that bridges the validated (6-cyclopropylpyridin-3-yl)methyl recognition motif (proven at 12–230 nM target engagement) with the isonicotinamide kinase-inhibitory core — a topology not achievable through simpler, lower-MW pyridine carboxamide substitutes.
- [1] American Elements. 6-Cyclopropylpyridine-3-methanamine (CAS 1256823-20-7). Product Specification. PubChem CID 72213916. Available at: https://www.americanelements.com/cas/1256823-20-7 (accessed 2026). View Source
- [2] BindingDB Entry BDBM50341945 (CHEMBL1765270). Human CB2 Receptor Agonist Activity, IC50 = 12 nM. Assay: inhibition of forskolin-induced cAMP production in CHOK1 cells. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50341945 (accessed 2026). View Source
- [3] BindingDB Entry BDBM261738. Human Muscarinic Acetylcholine Receptor M1 Modulator Activity, EC50 = 230 nM. Assay: modulator activity at human M1 receptor expressed in CHO cells. Patent US9708302. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=261738 (accessed 2026). View Source
- [4] Luo, G., Chen, L., Burton, C. R., et al. Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors. J. Med. Chem. 2016, 59, 1041–1051. DOI: 10.1021/acs.jmedchem.5b01550. View Source
